![molecular formula C19H18N4O2 B2878649 N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284275-68-8](/img/structure/B2878649.png)
N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-(3-Methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a compound with intriguing properties and significant potential in various fields. This compound belongs to the class of pyrazole derivatives, known for their diverse biological activities.
Preparation Methods
The synthesis of this compound typically involves several steps:
Synthetic Routes: : One common approach starts with the condensation of 3-methoxybenzaldehyde with carbohydrazide, forming the intermediate hydrazone. This intermediate is then cyclized with 4-methylphenylhydrazine in the presence of a base, leading to the formation of the pyrazole ring.
Reaction Conditions: : The reactions are usually carried out under reflux conditions with ethanol as the solvent. The process might require catalysts or specific pH conditions to achieve optimal yield.
Industrial Production: : For large-scale production, continuous flow synthesis methods might be employed to enhance efficiency and yield. Industrial methods focus on optimizing the reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : When treated with oxidizing agents such as potassium permanganate, the compound can undergo oxidation, leading to the formation of corresponding oxidized products.
Reduction: : In the presence of reducing agents like sodium borohydride, the compound may be reduced to its corresponding alcohols or amines, depending on the reaction conditions.
Substitution: : This compound can participate in substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group on the pyrazole ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Conditions often involve controlled temperatures and pH levels.
Major Products:
Scientific Research Applications
N'-[(E)-(3-Methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has significant research applications:
Chemistry: : It serves as a building block for creating more complex molecules and studying reaction mechanisms.
Biology: : The compound exhibits potential antibacterial and antifungal activities, making it a candidate for biological studies.
Medicine: : Research explores its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: : The compound's unique structure makes it valuable in materials science, particularly in developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It interacts with enzymes and receptors, potentially inhibiting or activating specific pathways.
Pathways Involved: : The compound may affect pathways involved in cell proliferation, apoptosis, and metabolism, contributing to its biological activities.
Binding Sites: : Structural studies suggest that the compound binds to active sites of target proteins, altering their function.
Comparison with Similar Compounds
Comparing this compound with similar pyrazole derivatives highlights its uniqueness:
Structural Uniqueness: : Its specific substituents on the pyrazole ring contribute to its distinct properties and activities.
Similar Compounds: : Related compounds include other pyrazole derivatives like 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide and N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide.
Key Differences: : Differences in substituents and their positions on the ring significantly influence the compound's reactivity and biological activities, making N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide unique.
Understanding the complexity and potential of this compound opens doors to various scientific explorations, emphasizing its importance in multiple domains.
Properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)17-11-18(22-21-17)19(24)23-20-12-14-4-3-5-16(10-14)25-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUECVJNMDTPO-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2878566.png)
![2-METHOXYETHYL N-{[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE](/img/structure/B2878567.png)

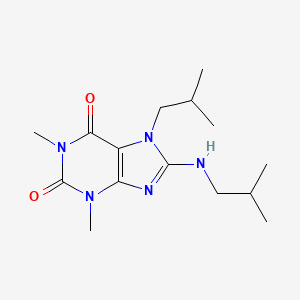
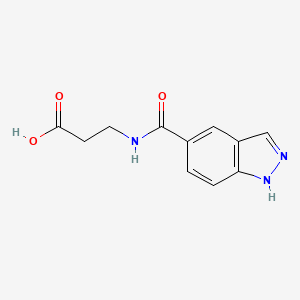
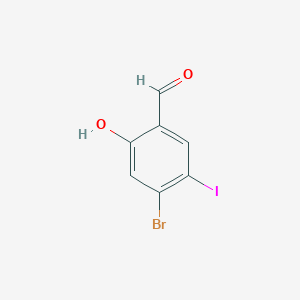
![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)
![methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2878575.png)
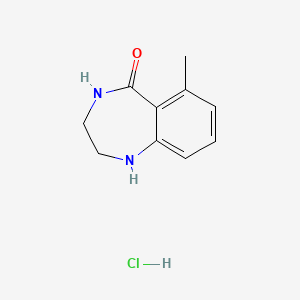

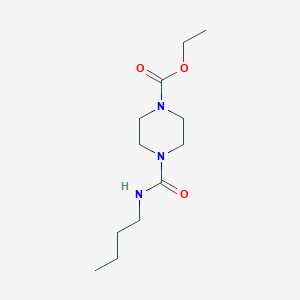
![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)
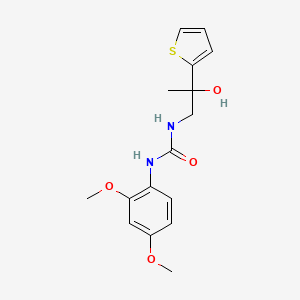
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)
